2-(4-chloro-2-methylphenoxy)-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide
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Description
2-(4-chloro-2-methylphenoxy)-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide is a useful research compound. Its molecular formula is C23H19ClN2O3 and its molecular weight is 406.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 406.1084202 g/mol and the complexity rating of the compound is 562. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit potent binding inhibition activity against certain receptors
Mode of Action
Oprea1_057750 is a synthetic auxin, similar to 2,4-D . It can be absorbed by the roots, stems, and leaves of plants. In monocotyledonous plants, it is easily metabolized and loses its toxicity. Dicotyledonous plants cannot metabolize it, leading to twisted stems and leaves, deformed roots, and loss of ability to absorb water and nutrients, eventually leading to death .
Biochemical Pathways
This disruption can lead to abnormal cell growth and division, ultimately causing the plant’s death .
Pharmacokinetics
Similar compounds have been reported to be rapidly metabolized by human hepatic microsomes
Result of Action
The result of Oprea1_057750’s action is the death of dicotyledonous plants due to the inability to metabolize the compound, leading to twisted stems and leaves, deformed roots, and loss of ability to absorb water and nutrients .
Biochemical Analysis
Biochemical Properties
Oprea1_057750 has been found to exhibit potent binding inhibition activity against a corticotropin-releasing factor 1 (CRF1) receptor . This interaction suggests that Oprea1_057750 may play a role in modulating the activity of this receptor, potentially influencing biochemical reactions associated with it .
Cellular Effects
The effects of Oprea1_057750 on cells are not fully understood. Given its interaction with the CRF1 receptor, it may influence cellular processes related to this receptor. This could include impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It has been shown to exhibit in vitro antagonistic activity, suggesting it may inhibit the activity of the CRF1 receptor . This could lead to changes in gene expression and other downstream effects .
Temporal Effects in Laboratory Settings
It is known that Oprea1_057750 is rapidly metabolized by human hepatic microsomes , which could influence its effects over time.
Metabolic Pathways
Given its rapid metabolism by human hepatic microsomes , it may interact with enzymes or cofactors involved in hepatic metabolism.
Properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O3/c1-14-6-8-21-19(10-14)26-23(29-21)16-4-3-5-18(12-16)25-22(27)13-28-20-9-7-17(24)11-15(20)2/h3-12H,13H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNGLRRTBSNELF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)COC4=C(C=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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